2-(4-Fluorophenyl)pyridin-3-amine
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Overview
Description
2-(4-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a cc or cn bond . These compounds are known to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Similar compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyridin-3-amine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylpyridines.
Scientific Research Applications
2-(4-Fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel compounds with desirable properties.
Comparison with Similar Compounds
2-Fluoropyridin-3-amine: Similar in structure but lacks the phenyl ring.
4-Fluorophenylpyridine: Similar but without the amine group.
2-(4-Methylphenyl)pyridin-3-amine: Similar but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in 2-(4-Fluorophenyl)pyridin-3-amine imparts unique electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. This makes it distinct from other similar compounds and valuable in specific applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWGIIBBLDQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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